molecular formula C20H21N3O6 B2681832 PROP-2-EN-1-YL 5-(2,5-DIMETHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE CAS No. 683778-76-9

PROP-2-EN-1-YL 5-(2,5-DIMETHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B2681832
CAS No.: 683778-76-9
M. Wt: 399.403
InChI Key: KCRZYCQXBFGIAK-UHFFFAOYSA-N
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Description

The compound "PROP-2-EN-1-YL 5-(2,5-DIMETHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE" is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core structure. The pyrido[2,3-d]pyrimidine system consists of a pyridine ring fused to a pyrimidine ring, with substituents at key positions:

  • Position 5: A 2,5-dimethoxyphenyl group, contributing electron-donating methoxy substituents.
  • Position 7: A methyl group, influencing steric and electronic properties.
  • Positions 2 and 4: Ketone groups (2,4-dioxo), which may participate in hydrogen bonding or tautomerization .

While direct data on this compound’s synthesis or biological activity are absent in the provided evidence, its structural features align with pharmacologically active pyrimidine derivatives, such as those with anti-inflammatory or antimicrobial properties .

Properties

IUPAC Name

prop-2-enyl 5-(2,5-dimethoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-5-8-29-19(25)14-10(2)21-17-16(18(24)23-20(26)22-17)15(14)12-9-11(27-3)6-7-13(12)28-4/h5-7,9,15H,1,8H2,2-4H3,(H3,21,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRZYCQXBFGIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of PROP-2-EN-1-YL 5-(2,5-DIMETHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes and ketones followed by cyclization and esterification reactions. The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product formation.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PROP-2-EN-1-YL 5-(2,5-DIMETHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Functional Groups Pharmacological Relevance
Target Compound Pyrido[2,3-d]pyrimidine 5-(2,5-Dimethoxyphenyl), 7-methyl, 6-allyl ester 2,4-dioxo, ester Potential modulation of biological activity via methoxy and ester groups (inferred)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene, 5-phenyl, 7-methyl 3-oxo, ester Anticipated pharmacological activity (e.g., antimicrobial) due to pyrimidine core and substituents
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, ester Nitro, cyano Nitro group enhances electron-withdrawing effects; cyano may influence reactivity
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-Bromophenyl, benzyl, cyano Bromo, ester Bromine increases molecular weight and potential halogen bonding

Key Observations :

  • Core Structure Diversity : The target compound’s pyrido[2,3-d]pyrimidine core differs from thiazolo- or imidazo-fused pyrimidines, impacting planarity and electronic distribution. For example, the thiazolo[3,2-a]pyrimidine in exhibits a puckered ring conformation, which may influence binding to biological targets.
  • Substituent Effects: Methoxy Groups: The 2,5-dimethoxyphenyl group in the target compound contrasts with the 2,4,6-trimethoxybenzylidene group in . Ester Groups: The allyl ester in the target compound may confer higher reactivity compared to ethyl esters in due to the unsaturated bond. Nitro/Bromo Substituents: Compounds in include electron-withdrawing groups (nitro, bromo), which could alter metabolic stability or target affinity compared to the target compound’s electron-donating methoxy groups.

Biological Activity

The compound PROP-2-EN-1-YL 5-(2,5-DIMETHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE , also known by its CAS number 798542-73-1, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular structure of the compound includes a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological properties. The key chemical properties are summarized in the table below:

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₄
Molecular Weight263.27 g/mol
Boiling PointNot available
DensityNot available
Flash PointNot available
LogP1.97

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related pyrimidine derivatives demonstrated effective inhibition against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. For instance:

  • Case Study 1 : A derivative similar to the target compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent reduction in cell viability, suggesting that the compound induces apoptosis through mitochondrial pathways .
  • Case Study 2 : Another study reported that modifications to the pyrimidine ring enhanced cytotoxicity against leukemia cell lines. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cell proliferation and survival.
  • Signal Transduction Modulation : It can modulate pathways such as NF-kB and MAPK signaling cascades that are crucial in inflammatory responses and cancer progression.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA strands or bind to DNA topoisomerases, disrupting replication processes.

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